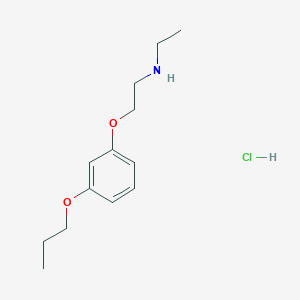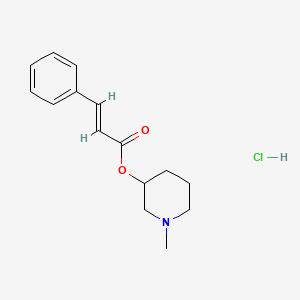![molecular formula C24H19FO5 B5374517 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate](/img/structure/B5374517.png)
2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate, also known as FMMD-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been found to exhibit promising pharmacological properties, making it a potential lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate is not fully understood. However, it has been suggested that the compound may exert its antiproliferative activity by inducing apoptosis, inhibiting cell cycle progression, and disrupting microtubule formation.
Biochemical and Physiological Effects:
2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate has been found to exhibit a range of biochemical and physiological effects. In addition to its antiproliferative, antifungal, and antibacterial activity, the compound has been found to exhibit anti-inflammatory activity and to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, the compound is also highly reactive and may require special handling and storage conditions to maintain its stability.
Zukünftige Richtungen
There are several potential future directions for research on 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate. These include further studies on its mechanism of action, optimization of its pharmacological properties for drug development, and exploration of its potential applications in the treatment of various diseases. Additionally, research on the synthesis of analogs of 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate may lead to the discovery of compounds with even greater biological activity.
Synthesemethoden
The synthesis of 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate involves the reaction of 2-hydroxy-5-methoxybenzoic acid with 2-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to form 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate has been found to exhibit antifungal and antibacterial activity.
Eigenschaften
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO5/c1-28-18-8-5-7-17(14-18)24(27)30-23-15-19(29-2)11-12-20(23)22(26)13-10-16-6-3-4-9-21(16)25/h3-15H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDLBZZRLFQJAB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5374443.png)
![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)

![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)

![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)
![methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5374488.png)
![ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5374491.png)
![rel-(4aS,8aR)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5374499.png)
![{methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5374515.png)
![4-methoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5374520.png)
![1'-[(4-methylpyrimidin-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5374522.png)
![1-(1-{[6-(4-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5374528.png)